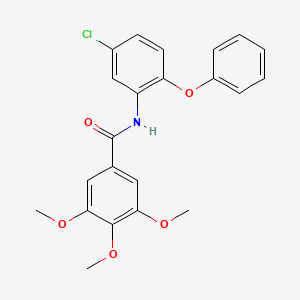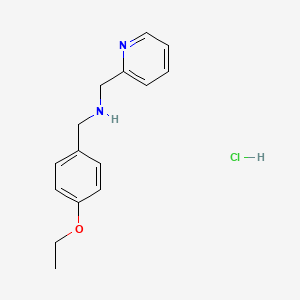![molecular formula C22H22N2O4S2 B4172294 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4172294.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide
Übersicht
Beschreibung
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide, also known as MPPA, is a compound that has gained interest in the scientific community due to its potential applications in cancer research. MPPA is a small molecule that has been synthesized using various methods and has been found to have promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide inhibits the growth of cancer cells by targeting the proteasome, which is responsible for the degradation of proteins in cells. This compound binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and ubiquitinated proteins in cancer cells. This accumulation of proteins leads to the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity and side effects in normal cells. This compound has been shown to have a high selectivity for cancer cells, which makes it a potential candidate for cancer therapy. Moreover, this compound has been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has several advantages for lab experiments, including its high selectivity for cancer cells, low toxicity, and minimal side effects. However, this compound has some limitations, including its solubility in water, which makes it difficult to administer in vivo. Moreover, this compound has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to investigate the potential of this compound in combination with other chemotherapy drugs to enhance its effectiveness. Moreover, further studies are needed to understand the mechanism of action of this compound in inhibiting the growth of cancer cells. Additionally, studies are needed to investigate the potential of this compound in the treatment of other types of cancer and inflammatory diseases.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in cancer research. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has several advantages for lab experiments, including its high selectivity for cancer cells, low toxicity, and minimal side effects. However, further studies are needed to optimize the synthesis method of this compound, understand its mechanism of action, and investigate its potential in the treatment of other types of cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)phenyl]alaninamide has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to inhibit the growth of prostate cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been found to inhibit the growth of pancreatic cancer cells by inhibiting the activity of the proteasome, which is essential for cancer cell survival.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16(24-30(26,27)19-14-12-17(28-2)13-15-19)22(25)23-20-10-6-7-11-21(20)29-18-8-4-3-5-9-18/h3-16,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWPZQFXXKRDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride](/img/structure/B4172211.png)

![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4172232.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4172246.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4172261.png)
![N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N,3-diphenylpropanamide](/img/structure/B4172264.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4172271.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-chlorophenoxy)acetamide dihydrochloride](/img/structure/B4172275.png)
![N-cyclohexyl-N'-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]urea](/img/structure/B4172276.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4172293.png)

![4-[4-(1-adamantylcarbonyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B4172303.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4172307.png)
![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4172310.png)
